molecular formula C28H44O6 B044190 (3alpha,5beta)-3-[(Ethoxycarbonyl)oxy]-7-oxo-cholan-24-oic Acid Methyl Ester CAS No. 96475-64-8

(3alpha,5beta)-3-[(Ethoxycarbonyl)oxy]-7-oxo-cholan-24-oic Acid Methyl Ester

Cat. No.: B044190
CAS No.: 96475-64-8
M. Wt: 476.6 g/mol
InChI Key: BASXPVZSBPLCKO-KJLIZYLQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (4R)-4-[(3R,5S,8R,9S,10S,13R,14S,17R)-3-ethoxycarbonyloxy-10,13-dimethyl-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate is a complex organic compound with a unique structure. This compound is part of the cyclopenta[a]phenanthrene family, which is known for its intricate ring system and diverse biological activities.

Preparation Methods

The synthesis of Methyl (4R)-4-[(3R,5S,8R,9S,10S,13R,14S,17R)-3-ethoxycarbonyloxy-10,13-dimethyl-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate involves multiple steps, including the formation of the cyclopenta[a]phenanthrene core and subsequent functionalization. The synthetic route typically starts with the cyclization of a suitable precursor, followed by esterification and oxidation reactions to introduce the necessary functional groups. Industrial production methods may involve optimizing these steps to increase yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to introduce additional oxygen-containing functional groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl (4R)-4-[(3R,5S,8R,9S,10S,13R,14S,17R)-3-ethoxycarbonyloxy-10,13-dimethyl-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate has several scientific research applications:

    Chemistry: It is used as a model compound to study the reactivity and properties of cyclopenta[a]phenanthrene derivatives.

    Biology: The compound’s structure is similar to certain natural products, making it useful in studying biological pathways and interactions.

    Medicine: Its potential therapeutic properties are being explored, particularly in the context of hormone-related diseases.

    Industry: The compound’s unique structure makes it a candidate for developing new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. The pathways involved may include hormone signaling, metabolic regulation, and other cellular processes.

Comparison with Similar Compounds

Compared to other cyclopenta[a]phenanthrene derivatives, Methyl (4R)-4-[(3R,5S,8R,9S,10S,13R,14S,17R)-3-ethoxycarbonyloxy-10,13-dimethyl-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate stands out due to its specific functional groups and stereochemistry. Similar compounds include:

These compounds share a similar core structure but differ in their functional groups and stereochemistry, which can lead to different biological activities and applications.

Properties

IUPAC Name

methyl (4R)-4-[(3R,5S,8R,9S,10S,13R,14S,17R)-3-ethoxycarbonyloxy-10,13-dimethyl-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H44O6/c1-6-33-26(31)34-19-11-13-27(3)18(15-19)16-23(29)25-21-9-8-20(17(2)7-10-24(30)32-5)28(21,4)14-12-22(25)27/h17-22,25H,6-16H2,1-5H3/t17-,18+,19-,20-,21+,22+,25+,27+,28-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BASXPVZSBPLCKO-KJLIZYLQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)OC1CCC2(C3CCC4(C(C3C(=O)CC2C1)CCC4C(C)CCC(=O)OC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)O[C@@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3C(=O)C[C@@H]2C1)CC[C@@H]4[C@H](C)CCC(=O)OC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H44O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.